molecular formula C13H18ClNO2 B6283330 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2309474-08-4

2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

Cat. No.: B6283330
CAS No.: 2309474-08-4
M. Wt: 255.7
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Description

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride (CAS 357399-43-0) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors . The piperidine-acetic acid structure serves as a critical building block for synthesizing potent compounds that stabilize anti-inflammatory mediators, making them potential therapeutic candidates for treating pain and inflammatory diseases . This compound is offered as a high-purity material to support research and further manufacturing applications. It is strictly for research use only and is not intended for diagnostic or therapeutic human use.

Properties

CAS No.

2309474-08-4

Molecular Formula

C13H18ClNO2

Molecular Weight

255.7

Purity

95

Origin of Product

United States

Preparation Methods

Hydrochloride Salt Formation

The final step involves converting the freebase to its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid in a polar solvent such as ethanol or water. The patent WO2015069507A1 highlights the importance of water content (0.05–1.0 wt/wt equivalents) during acid treatment to optimize crystallization and minimize impurities.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Optimal solvents for intermediate steps include tetrahydrofuran (THF) and dichloromethane (DCM), which balance solubility and reaction efficiency. Elevated temperatures (40–60°C) are employed for cyclization and condensation steps, while hydrochloride formation proceeds at room temperature to prevent decomposition.

Catalysts and Reagents

  • Lewis Acids : Aluminum chloride or boron trifluoride etherate catalyze Friedel-Crafts reactions, though their use requires strict anhydrous conditions.

  • Reducing Agents : Palladium on carbon (Pd/C) or Raney nickel facilitate hydrogenation of intermediates, critical for piperidine ring saturation.

Impurity Control

The patent WO2015069507A1 identifies key impurities, such as freebase variants (IMP-A, IMP-B), which form during incomplete salt formation. Strategies to mitigate these include:

  • Precision in Stoichiometry : Using 1.1–1.3 equivalents of HCl to ensure complete protonation.

  • Crystallization Techniques : Slow cooling in ethanol/water mixtures enhances purity (>97%).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to maintain consistent reaction parameters (temperature, pressure, residence time). This method reduces side reactions and improves yield compared to batch processing.

Automated Purification Systems

Chromatography-free purification is achieved through:

  • Recrystallization : Ethanol/water mixtures yield crystals with 95–98% purity, as noted by CymitQuimica.

  • Filtration and Drying : Vacuum filtration followed by lyophilization ensures residual solvent levels <0.1%.

Analytical Characterization

Purity Assessment

High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (0.1% trifluoroacetic acid) mobile phase resolves the compound from impurities, achieving a purity of 98%.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : Peaks at δ 1.4–2.1 ppm (piperidine CH₂), δ 3.5–3.8 ppm (N-CH), and δ 7.2–7.6 ppm (phenyl protons).

  • ¹³C NMR : Signals at δ 174.5 ppm (C=O) and δ 45–55 ppm (piperidine carbons).

Structural Confirmation

X-ray Crystallography : Single-crystal analysis confirms the absolute configuration, with crystals grown via slow evaporation of methanol/water solutions.

Comparative Analysis of Methods

ParameterLaboratory-Scale SynthesisIndustrial Production
Reaction Time 24–48 hours4–8 hours
Yield 60–75%85–90%
Purity 95–97%97–98%
Key Equipment Round-bottom flasksContinuous flow reactors

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

This compound is categorized as a 4-aryl piperidine derivative, characterized by a phenyl group attached to a piperidine ring via an acetic acid moiety. Its chemical formula is C13H18ClNO2C_{13}H_{18}ClNO_2, and it is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) used for targeted protein degradation .

Medicinal Chemistry

  • Drug Development : 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological disorders, including Alzheimer's disease and depression. Its structure allows it to act effectively in drug delivery systems aimed at specific proteins involved in these diseases .

Organic Synthesis

  • Building Block : The compound is utilized as an intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its semi-flexible linker nature enhances the versatility of various synthetic routes .

Biological Studies

  • Protein Degradation Pathways : This compound plays a pivotal role in studying protein-ligand interactions and enzyme inhibition. It aids in understanding the mechanisms of targeted protein degradation through the formation of ternary complexes with target proteins and E3 ubiquitin ligases .

Industrial Applications

  • Production of Fine Chemicals : The compound is also employed in the development of agrochemicals and specialty chemicals, highlighting its industrial significance beyond academic research .

Study on Neurotransmitter Modulation

Research has indicated that compounds similar to this compound can influence neurotransmitter systems, making them valuable for studying conditions like ADHD and depression.

Research on PROTAC Development

Recent studies have focused on optimizing PROTACs that incorporate this compound to enhance specificity and efficacy in targeted protein degradation pathways.

Mechanism of Action

The compound exerts its effects primarily through its role as a linker in PROTAC® molecules. These molecules recruit target proteins to E3 ubiquitin ligases, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism involves the formation of a ternary complex between the PROTAC® molecule, the target protein, and the E3 ligase .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

a. Positional Isomerism in Piperidine Derivatives
  • Piperidin-4-yl vs. Piperidin-2-yl Substitution :
    • The target compound features a piperidin-4-yl group, whereas methylphenidate intermediates like (d,l)-threo-ritalinic acid ((2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetic acid) incorporate a piperidin-2-yl group . This positional difference alters steric and electronic properties, impacting binding affinity and metabolic stability in pharmaceutical contexts.
    • Example : The piperidin-2-yl substitution in ritalinic acid contributes to its role as a methylphenidate precursor, highlighting how ring position influences biological activity .
b. Functional Group Variations
  • Acetic Acid Derivatives: 2-(Piperidin-4-yl)acetic Acid Derivatives: Compounds like 2-(1-(4-acetylphenyl)piperidin-4-yl)acetic acid (9a) and 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid (9b) feature aryl substituents on the piperidine ring, modulating solubility and reactivity. For instance, 9a (acetyl group) and 9b (cyano group) exhibit yields of 45% and 65%, respectively, influenced by substituent electronic effects .
  • Ester and Amide Derivatives :

    • Ethyl 2-(piperidin-4-yl)acetate (CAS 94886-04-1) demonstrates how esterification improves volatility and solubility in organic solvents, contrasting with the hydrochloride salt form of the target compound .

Physicochemical Properties

  • Melting Points and Solubility :

    • 4-Acetyl-4-phenylpiperidine hydrochloride (CAS 10315-03-4) has a melting point of 232–234°C , suggesting that the target compound’s hydrochloride salt may exhibit similarly high thermal stability.
    • Substituents like methoxycarbonyl (in 9d) or tert-butoxycarbonyl (in 9c) increase hydrophobicity, reducing aqueous solubility compared to the parent acetic acid .
  • Molecular Weight and Formula :

    • The target compound’s molecular weight is ~255.74 g/mol (based on analog data in ), aligning with piperidine derivatives like 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride (exact mass 255.103) .

Biological Activity

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure, has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 270.74 g/mol
  • CAS Number : 2309474-08-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids, which plays a critical role in pain and inflammation pathways .

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory effects by modulating the sEH pathway. Inhibition of this enzyme can lead to increased levels of anti-inflammatory mediators, thereby reducing inflammation and pain .

2. Analgesic Effects

In preclinical studies, this compound has demonstrated analgesic properties comparable to standard pain relief medications. The mechanism involves the modulation of pain signaling pathways, suggesting its potential use in pain management therapies .

3. Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study 1 Demonstrated significant reduction in inflammatory markers in animal models when treated with the compound.
Study 2 Showed that the compound effectively reduced pain responses in neuropathic pain models, indicating strong analgesic properties.
Study 3 Found that the compound inhibited AChE activity, suggesting potential benefits in cognitive function preservation .

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives, this compound exhibits enhanced biological activity due to its structural features that promote better binding affinity to target enzymes.

CompoundBiological ActivityReference
Compound AModerate anti-inflammatory
Compound BHigh analgesic effect
This compoundSignificant anti-inflammatory and analgesic effects

Q & A

Q. Table 1: Synthetic Reaction Parameters

ParameterOptimal ConditionSource
Temperature25–80°C
pH for HCl salt formation2–3 (aqueous HCl)
SolventEthanol/water (1:1 v/v)

Q. Table 2: Analytical Methods and Targets

TechniqueTarget ParameterDetection Limit
HPLC-UVPurity (>98%)0.1% area
¹H NMR (400 MHz)Integration ratio±5% error
HRMSExact mass (255.103 g/mol)±0.001 Da

Q. Table 3: Computational Tools for Reactivity Prediction

ToolApplicationOutput Metric
Gaussian 16 (DFT)Transition state energyΔG‡ (kcal/mol)
AutoDock VinaDocking scoreBinding affinity
GRRMReaction pathway rankingEnergy hierarchy

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